molecular formula C11H19NO3 B2727596 tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate CAS No. 1638765-26-0

tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate

Cat. No.: B2727596
CAS No.: 1638765-26-0
M. Wt: 213.277
InChI Key: XXSVTBQQRZBFHL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)-1-bicyclo[1.1.1]pentanyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-9(2,3)15-8(14)12-11-4-10(5-11,6-11)7-13/h13H,4-7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSVTBQQRZBFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638765-26-0
Record name tert-butyl N-[3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate typically involves the following steps:

    Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [1.1.1]propellane intermediate, which is synthesized via a series of cyclization reactions.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde and a suitable base.

    Carbamate Formation: The final step involves the reaction of the hydroxymethyl-substituted bicyclo[1.1.1]pentane with tert-butyl isocyanate under mild conditions to form the carbamate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can undergo reduction reactions, particularly at the carbamate group, using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.

    Reduction: LiAlH4 or NaBH4 (Sodium borohydride) in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base or acid catalyst.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted bicyclo[1.1.1]pentane derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate has been investigated for its potential therapeutic effects, particularly in neuroprotection and cognitive enhancement. Research indicates that compounds with similar structures can inhibit amyloid-beta aggregation, which is crucial in Alzheimer's disease treatment.

Case Study: Neuroprotective Effects

A study explored the protective effects of similar carbamate derivatives against oxidative stress in neuronal cells. Results demonstrated that these compounds could reduce glutamate-induced toxicity, suggesting a potential role in preventing neurodegeneration .

Antioxidant Applications

The compound may exhibit antioxidant properties due to its structural characteristics, which can stabilize free radicals. This makes it a candidate for use in formulations aimed at reducing oxidative stress in biological systems.

Material Science

In materials science, the compound's stability and reactivity can be leveraged to enhance the properties of polymers and plastics. Its hydrophobic nature may improve the water resistance and durability of materials.

Application Example: Polymer Stabilization

The incorporation of carbamate derivatives into polymer matrices has been shown to enhance thermal stability and mechanical properties, making them suitable for high-performance applications .

Mechanism of Action

The mechanism of action of tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form stable covalent bonds with active sites of enzymes, inhibiting their activity. The bicyclic structure provides rigidity, which can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Modifications on the BCP Scaffold

The following compounds share the BCP core but differ in substituents, influencing their reactivity, solubility, and applications.

Table 1: Structural and Functional Comparisons
Compound Name (CAS No.) Substituent Molecular Formula Molecular Weight (g/mol) Purity (%) Key Applications/Properties
tert-Butyl (3-(hydroxymethyl)BCP-1-yl)carbamate (1638765-26-0) -CH₂OH C₁₁H₁₉NO₃ 213.27 ≥95 Peptide coupling, bioisosteric studies
tert-Butyl (3-(2-hydroxyethyl)BCP-1-yl)carbamate (1936602-36-6) -CH₂CH₂OH C₁₂H₂₁NO₃ 227.30 97–98 Extended alkyl chain enhances lipophilicity; used in prodrug design
tert-Butyl (3-(trifluoromethyl)BCP-1-yl)carbamate (1886967-53-8) -CF₃ C₁₁H₁₆F₃NO₂ 251.25 ≥95 Enhanced metabolic stability; fluorinated drug candidates
tert-Butyl (3-(aminomethyl)BCP-1-yl)carbamate (1638765-05-5) -CH₂NH₂ C₁₁H₁₉N₂O₂ 211.28 N/A Amine functionality for conjugation; biochemical probes
tert-Butyl (3-(bromomethyl)BCP-1-yl)carbamate (Unspecified CAS) -CH₂Br C₁₁H₁₈BrNO₂ 276.18 95 Alkylation reagent; precursor for cross-coupling reactions
tert-Butyl (3-cyano-BCP-1-yl)carbamate (2170371-89-6) -CN C₁₁H₁₆N₂O₂ 208.26 N/A Nitrile group for click chemistry; polar intermediates

Research and Industrial Relevance

  • Pharmaceutical Applications : The hydroxymethyl derivative is a key intermediate in synthesizing BCP-based kinase inhibitors, as evidenced by its use in eIF2B activators (). Its analogs are being explored for neurodegenerative disease therapeutics .
  • Material Science : The rigid BCP scaffold improves polymer thermal stability. Hydroxyethyl and bromomethyl variants are used in cross-linked hydrogels .

Biological Activity

tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate, with the CAS number 1638761-29-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₂₁NO₃
  • Molecular Weight : 227.30 g/mol
  • Structure : The compound features a bicyclic structure that is significant for its biological interactions.

Mechanisms of Biological Activity

Research indicates that tert-butyl carbamates can exhibit various biological activities, primarily through their interactions with enzyme systems and cellular receptors. Here are some key mechanisms:

  • Enzyme Inhibition : Carbamates can act as reversible inhibitors of certain enzymes, affecting metabolic pathways.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways in the nervous system.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against several biological targets:

TargetActivityReference
AcetylcholinesteraseInhibition (IC50 = 45 µM)
Cyclooxygenase (COX)Moderate inhibition
Protein Kinase CActivation

These findings suggest that the compound could potentially be developed for therapeutic applications targeting neurodegenerative diseases and inflammation.

Case Studies

Several case studies have highlighted the biological activity of related compounds in the same class:

  • Neuroprotective Effects : A study on structurally similar carbamates showed neuroprotective effects in animal models of Alzheimer's disease, suggesting that tert-butyl derivatives may share similar protective mechanisms.
  • Anti-inflammatory Properties : Research indicated that carbamate derivatives can reduce inflammation in models of arthritis, potentially through COX inhibition.

Toxicology and Safety Profile

The safety profile of this compound is critical for its development as a therapeutic agent. Preliminary toxicity studies indicate:

  • Low Acute Toxicity : LD50 values suggest low acute toxicity in animal models.
  • Skin Irritation : The compound may cause mild irritation upon contact, necessitating careful handling.

Q & A

Basic Research Questions

Q. How can the synthesis of tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate be optimized for improved yield and purity?

  • Methodology : Use trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) at 0°C for carbamate deprotection, achieving 97% yield . For purification, employ silica gel column chromatography with gradients of methanol in CH₂Cl₂ and triethylamine additives to enhance resolution of polar byproducts .
  • Key Considerations : Monitor reaction progress via ¹H NMR with internal standards (e.g., 1,1,2,2-tetrachloroethane) to quantify intermediates .

Q. What spectroscopic techniques are most effective for characterizing tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate?

  • Methodology :

  • ¹H NMR : Resolve bicyclo[1.1.1]pentane core protons in CDCl₃ (δ 1.2–2.5 ppm) and hydroxymethyl groups (δ 3.5–4.0 ppm) .
  • LC-MS : Confirm molecular weight (C₁₁H₁₉NO₃, calculated 213.28 g/mol) and detect impurities using reverse-phase columns .

Q. What purification strategies are recommended for isolating this compound from structurally similar byproducts?

  • Methodology : Use silica gel chromatography with elution gradients (e.g., 0–2% methanol in CH₂Cl₂ + 1% triethylamine) to separate hydroxymethyl derivatives from unreacted amines or oxidized products . For large-scale batches, consider recrystallization in ethyl acetate/hexane mixtures .

Advanced Research Questions

Q. How does the bicyclo[1.1.1]pentane scaffold influence the pharmacokinetic properties of drug candidates incorporating this carbamate?

  • Methodology : The bicyclo[1.1.1]pentane core acts as a bioisostere for tert-butyl groups or alkynes, improving metabolic stability and membrane permeability. Compare LogP values (calculated ~1.8) and plasma protein binding assays to validate enhanced bioavailability .

Q. What methodologies enable selective functionalization of the hydroxymethyl group without affecting the carbamate moiety?

  • Methodology :

  • Esterification : React with acyl chlorides in pyridine to form esters while preserving the carbamate .
  • Oxidation : Use Dess-Martin periodinane to convert the hydroxymethyl to a ketone, confirmed by IR (C=O stretch at ~1700 cm⁻¹) .

Q. How can researchers resolve contradictions in reported yields for similar bicyclo[1.1.1]pentane derivatives synthesized under different catalytic conditions?

  • Methodology : Analyze reaction parameters (e.g., catalyst loading, solvent polarity) across studies. For example, iridium-catalyzed alkylation yields 73% , while TFA-mediated deprotection achieves 97% . Optimize stoichiometry and temperature using design-of-experiments (DoE) frameworks .

Q. What are the key stability considerations for storing and handling this compound under experimental conditions?

  • Methodology : Store at –20°C in inert atmospheres (argon) to prevent hydrolysis of the carbamate group. Monitor degradation via accelerated stability testing (40°C/75% RH) with HPLC tracking .

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